![molecular formula C15H13ClN2O B2687153 10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide CAS No. 791633-38-0](/img/structure/B2687153.png)
10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
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Description
“10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide” is a chemical compound. It is related to Oxcarbazepine, which is also known as 10,11-Dihydro-10-oxo-5h-dibenz [b,f]azepine-5-carboxamide .
Synthesis Analysis
The synthesis of compounds related to “this compound” has been reported in the literature. For example, three novel host materials based on the 10,11-dihydro-5H-dibenzo azepine (AZ) motif were designed and synthesized .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringC1Cc2ccccc2Nc3ccccc13
. This indicates that the compound has a tricyclic structure with a seven-membered ring.
Scientific Research Applications
Metabolism and Pharmacokinetics
Carbamazepine 10,11-oxide, a key intermediate in carbamazepine metabolism, demonstrates significant resistance to enzymatic hydrolysis but eventually metabolizes into trans-10,11-dihydro-10,11-dihydroxy-5H-dibenzo[b,f]azepine-5-carboxamide. This metabolite, found both free and conjugated, is the main excreted form in human urine during treatment, showcasing the body's enantioselective processing of the drug (Bellucci et al., 1987).
Structural Analysis
Research on the polymorphism of 10,11-Dihydrocarbamazepine reveals different crystal structures, such as triclinic, monoclinic, and orthorhombic forms, which are crucial for understanding the compound's physical and chemical stability. These structural variations influence pharmaceutical formulation and efficacy (Leech et al., 2007).
Pharmacological Applications
Studies have highlighted the potential of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates, acting as histone deacetylase inhibitors, to influence vascular cognitive impairment (VCI). These compounds, particularly certain hydroxamate derivatives, have shown promise in increasing cerebral blood flow, attenuating cognitive impairment, and improving hippocampal atrophy in animal models, pointing towards therapeutic applications in dementia and related conditions (Kaur et al., 2019).
properties
IUPAC Name |
5-chloro-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-12-9-10-5-1-3-7-13(10)18(15(17)19)14-8-4-2-6-11(12)14/h1-8,12H,9H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILOKTCUWIPXDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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